

Application Notes and Protocols: Bacteriophage VA5 as a Biocontrol Agent for Vibriosis

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vibriosis, a disease caused by bacteria of the genus Vibrio, poses a significant threat to the aquaculture industry, leading to substantial economic losses worldwide.[1][2][3] The increasing prevalence of antibiotic-resistant Vibrio strains necessitates the development of alternative control strategies.[4] Bacteriophage therapy, which utilizes natural bacterial viruses (phages) to target and lyse pathogenic bacteria, has emerged as a promising eco-friendly alternative.[4][5] This document provides detailed application notes and protocols for the use of bacteriophage VA5, a lytic phage that has demonstrated significant efficacy against Vibrio alginolyticus, a common causative agent of vibriosis.[1][6]

Quantitative Data Summary

The biological and genomic characteristics of bacteriophage **VA5** have been characterized to evaluate its potential as a biocontrol agent. Key quantitative data are summarized below for easy reference and comparison.

Table 1: Genomic and Morphological Characteristics of Bacteriophage VA5



Parameter	Value	Reference
Morphology	Long tail (presumed Siphoviridae family)	[1][6]
Genome Type	Circular double-stranded DNA (dsDNA)	[1][6]
Genome Size	35,866 bp	[1][6]
G+C Content	46%	[1][6]

Table 2: Infection and Lytic Cycle Parameters of Bacteriophage VA5

Parameter	Value	Description	Reference
Optimal MOI	1	The optimal ratio of phage particles to host bacteria for efficient lysis.	[1][6]
Latent Period	20 minutes	The time from phage infection until the first release of progeny phages.	[1][6]
Outbreak Period	30 minutes	The duration of the lytic cycle from infection to the release of new virions.	[1][6]
Burst Size	92.26 PFU/cell	The average number of new phage particles released per lysed bacterial cell.	[1][6]

Table 3: Stability Profile of Bacteriophage VA5



Condition	Range of Good Activity	Notes	Reference
Temperature	-20°C to 70°C	Phage titer decreased by 2 and 3 titers at 50°C and 70°C, respectively, with increased incubation time.	[1][6]
рН	2 - 10	The phage demonstrates strong tolerance to a wide range of acidic and alkaline environments.	[1][6]
UV Irradiation	Titer decreased over time	A significant decrease in titer was observed after 60 minutes of UV exposure.	[1]

Table 4: Host Range of Bacteriophage VA5



Bacterial Strain	Lytic Activity	Reference
Vibrio alginolyticus	+++	[1]
Vibrio parahaemolyticus	+++	[1]
Pseudomonas fluorescens	+++	[1]
Vibrio harveyi	++	[1]
Vibrio mimicus	++	[1]
Vibrio fluvialis	++	[1]
Vibrio furnissii	++	[1]
Aeromonas hydrophila	++	[1]
Edwardsiella tarda	++	[1]
Shewanella putrefaciens	++	[1]
Lactobacillus rhamnosus	+	[1]
Pseudomonas aeruginosa	-	[1]
Bacillus carbonmaggots	-	[1]
(Note: +++ indicates strong lytic activity, ++ moderate, + weak, and - no activity)		

Table 5: In Vivo Efficacy of Bacteriophage VA5 in Shrimp (L. vannamei)

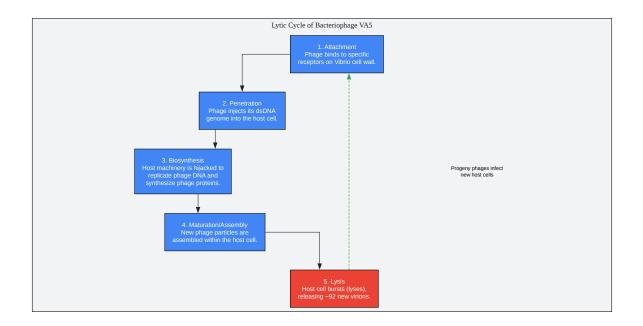


Treatment Group	Description	Mortality Rate (at 24h)	Reference
VA Group	Infected with V. alginolyticus only	High (exact % not specified, but significantly higher than BP)	[1]
BP Group	Infected with V. alginolyticus + treated with Phage VA5	Significantly lower than VA group	[1]
P Group	Sprayed with Phage VA5 only	Lower than CK group	[1]
CK Group	Control (no infection, no phage)	Low	[1]
(Note: The study indicates that increasing the dose of the phage suspension further reduced shrimp mortality.)[1]			

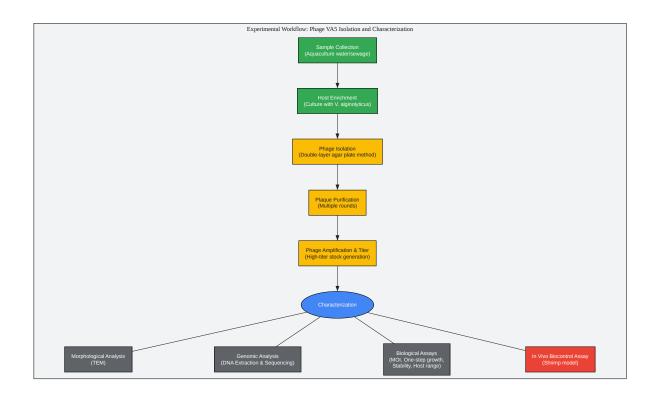
Visualized Workflows and Mechanisms

Diagrams generated using Graphviz to illustrate key processes.









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